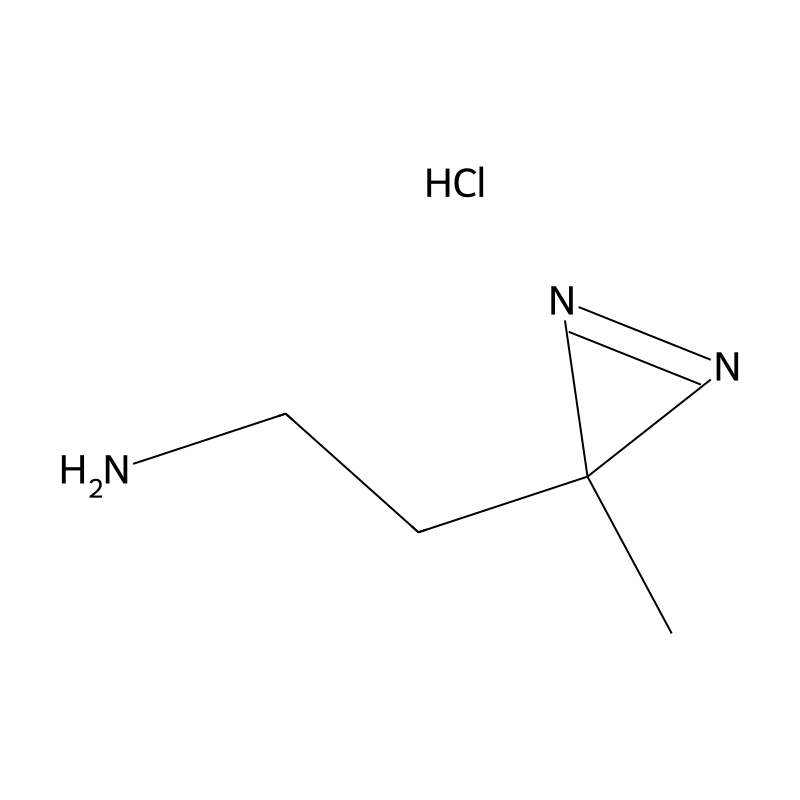2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Light-activated diazirine: This ring structure undergoes a transformation upon exposure to ultraviolet (UV) light, enabling the formation of a covalent bond with a nearby molecule. This property allows researchers to target specific biomolecules within a cell by attaching the compound beforehand [].
- Alkyne tag: The presence of an alkyne group provides a versatile handle for further chemical modifications. This allows scientists to attach various functional groups to the probe, potentially improving its targeting specificity or introducing functionalities for downstream applications [].
- Amine linker: The amine group acts as a linker, enabling the attachment of the probe molecule to a ligand or pharmacophore (a molecule with drug-like properties). This allows the probe to interact with a specific biological target based on the properties of the ligand [].
By combining these functionalities, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride offers several advantages in chemical probe development:
- Targeted covalent modification: Upon UV irradiation, the diazirine group reacts with nearby biomolecules, forming a covalent bond and enabling researchers to identify the target molecule through various analytical techniques [].
- Bioorthogonal reactivity: The alkyne tag allows for further modification using bioorthogonal reactions, which occur selectively without interfering with native cellular processes [].
- Probe optimization: The modular design allows for the exploration of different ligands or functional groups attached to the amine linker, facilitating the optimization of the probe for specific biological targets [].
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique diazirine structure, which consists of a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photoreactive properties, allowing it to form covalent bonds with various biological molecules upon exposure to ultraviolet light. Its chemical formula is C4H10ClN3, and it has a molecular weight of 135.6 g/mol .
- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding nitroso or nitro derivatives.
- Reduction: Reduction reactions can modify the diazirine ring or the amine group, often employing reducing agents such as sodium borohydride.
- Substitution: The amine group can participate in substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
The choice of reagents and conditions significantly influences the reaction outcomes. For example:
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents: Alkyl halides, acyl chlorides.
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride exhibits significant biological activity primarily due to its ability to generate reactive carbenes upon photochemical stimulation. These carbenes can covalently modify proteins, nucleic acids, and other biomolecules, altering their functions and potentially disrupting various biochemical pathways. This property makes it a valuable tool in studying protein-protein interactions and enzyme mechanisms .
Synthetic Routes
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the amine group. A common method includes:
- Formation of Diazirine: Reacting 3-methyl-3H-diazirine with ethylene diamine under controlled conditions.
- Reactions in Inert Atmosphere: Conducting reactions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production
For industrial applications, similar synthetic routes are employed but optimized for larger scale production. This may involve specialized reactors and purification techniques such as distillation and chromatography to maximize yield and purity .
The applications of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride span several fields:
- Chemical Research: Used as a photolabeling agent to study molecular interactions.
- Biological Studies: Employed in investigations of protein interactions and enzyme mechanisms.
- Medicine: Explored for potential roles in drug development and delivery systems.
- Industrial
Research involving 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride focuses on its interactions with various biological molecules. Its ability to form stable covalent bonds with proteins allows researchers to map protein interactions in complex biological systems. The compound's reactivity under different environmental conditions (temperature, light) also influences its efficacy in biological settings .
Similar Compounds
Several compounds share structural similarities with 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(3-butynyl)-3H-diazirin | 1450752-97-2 | 0.81 | Contains a butynyl group, enhancing hydrophobic interactions. |
| 2-(3-methyl)-N,N-diethylamine | Not available | 0.79 | Features diethyl substitution affecting solubility. |
| 2-(4-methyl)-N,N-dimethylamine | Not available | 0.77 | Dimethyl substitution alters reactivity profile significantly. |
These compounds differ primarily in their substituents on the diazirine ring, which affects their reactivity, solubility, and biological activity .








